Cas no 24190-29-2 (3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-)

3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- structure
24190-29-2 structure
Productnaam:3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
CAS-nummer:24190-29-2
MF:C13H20O
MW:192.297304153442
CID:272321
PubChem ID:5498521

3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
    • (3E)-4-(2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-one
    • (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
    • (R-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
    • 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-one
    • AC1LCVGL
    • b8-7
    • c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14
    • C13H20O
    • EINECS 246-069-2
    • h6-8,12H,5,9H2,1-4H3
    • SureCN5590917
    • UNII-QP734LIN1K component UZFLPKAIBPNNCA-ABZNLYFFSA-N
    • [R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
    • (r)-(+)-alpha-ionone
    • DTXSID801317981
    • (+)-(6R)-alpha-Ionone
    • (r)-alpha-ionone
    • 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (R)-(+)- (8CI)
    • (R)-(E)-4,7-Megastigmadien-9-one
    • 3-Buten-2-one, 4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
    • (+)-alpha-Ionone
    • 24190-29-2
    • (S)-4-trans-(2,6,6-trimethyl-cyclohex-2-enyl)-but-3-en-2-one
    • 4-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-(3E)-3-Buten-2-one
    • SCHEMBL5591019
    • Q63395348
    • (3E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one
    • Inchi: InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+/t12-/m0/s1
    • InChI-sleutel: UZFLPKAIBPNNCA-GUOLPTJISA-N
    • LACHT: CC(/C=C/[C@H]1C(C)=CCCC1(C)C)=O

Berekende eigenschappen

  • Exacte massa: 192.1515
  • Monoisotopische massa: 192.151415
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 282
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 17.1

Experimentele eigenschappen

  • PSA: 17.07
  • LogboekP: 3.51410
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